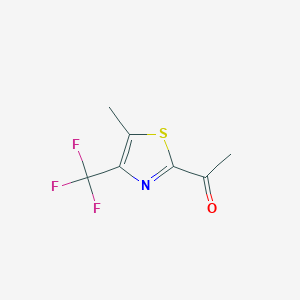

1-(5-Methyl-4-(trifluoromethyl)thiazol-2-YL)ethanone

説明

BenchChem offers high-quality 1-(5-Methyl-4-(trifluoromethyl)thiazol-2-YL)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Methyl-4-(trifluoromethyl)thiazol-2-YL)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C7H6F3NOS |

|---|---|

分子量 |

209.19 g/mol |

IUPAC名 |

1-[5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]ethanone |

InChI |

InChI=1S/C7H6F3NOS/c1-3(12)6-11-5(4(2)13-6)7(8,9)10/h1-2H3 |

InChIキー |

MPIJFIFRGNTYNE-UHFFFAOYSA-N |

正規SMILES |

CC1=C(N=C(S1)C(=O)C)C(F)(F)F |

製品の起源 |

United States |

An In-Depth Technical Guide to 1-(5-Methyl-4-(trifluoromethyl)thiazol-2-yl)ethanone: Properties, Synthesis, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 1-(5-Methyl-4-(trifluoromethyl)thiazol-2-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and materials science. This document elucidates the compound's core chemical and physical properties, details a robust synthetic pathway with mechanistic insights, explores its chemical reactivity and analytical characterization, and contextualizes its importance as a building block in modern drug discovery. The unique structural combination of a thiazole nucleus, a metabolically robust trifluoromethyl group, and a reactive acetyl moiety makes this compound a versatile intermediate for developing novel therapeutic agents.

Nomenclature and Structural Elucidation

1-(5-Methyl-4-(trifluoromethyl)thiazol-2-yl)ethanone is a substituted thiazole derivative. Its identity is formally established by the following identifiers:

-

IUPAC Name: 1-(5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl)ethanone

-

CAS Number: 1379356-47-4[1]

-

Molecular Formula: C₇H₆F₃NOS

-

SMILES: CC(=O)C1=NC(C(F)(F)F)=C(C)S1[1]

The molecule's structure is defined by a central five-membered thiazole ring, which is substituted at three positions:

-

C2-Position: An acetyl group (-C(O)CH₃), which serves as a key reactive handle for further chemical modification.

-

C4-Position: A trifluoromethyl group (-CF₃), a critical pharmacophore known to enhance metabolic stability, lipophilicity, and receptor binding affinity.[2]

-

C5-Position: A methyl group (-CH₃).

The potent electron-withdrawing nature of both the trifluoromethyl and acetyl groups significantly influences the electron density of the thiazole ring, impacting its reactivity and the chemical shifts observed in NMR spectroscopy.

Physicochemical Properties

The key physicochemical properties of 1-(5-Methyl-4-(trifluoromethyl)thiazol-2-yl)ethanone are summarized below. These properties are essential for designing experimental conditions, including reaction setups, solvent selection, and purification strategies.

| Property | Value | Source |

| CAS Number | 1379356-47-4 | [1] |

| Molecular Formula | C₇H₆F₃NOS | Calculated |

| Molecular Weight | 225.19 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | Analogues |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Limited solubility in water (predicted). | General chemical principles |

| pKa | Data not available | - |

Synthesis and Mechanistic Insights

The synthesis of substituted thiazoles is a cornerstone of heterocyclic chemistry. A highly effective and common method for constructing the 1-(5-Methyl-4-(trifluoromethyl)thiazol-2-yl)ethanone scaffold is a variation of the Hantzsch thiazole synthesis. This pathway involves the condensation of a thioamide with an α-haloketone.

Synthetic Workflow

The logical flow for the synthesis begins with commercially available starting materials and proceeds through a two-step sequence: formation of the key thioamide intermediate followed by cyclization.

Caption: Proposed synthetic workflow for 1-(5-Methyl-4-(trifluoromethyl)thiazol-2-yl)ethanone.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles for Hantzsch thiazole synthesis and should be adapted and optimized under appropriate laboratory safety protocols.

Objective: To synthesize 1-(5-Methyl-4-(trifluoromethyl)thiazol-2-yl)ethanone.

Materials:

-

Thioacetamide (1.0 eq)

-

3-Bromo-1,1,1-trifluoropentane-2,4-dione (1.1 eq)

-

Ethanol (anhydrous, as solvent)

-

Triethylamine (1.2 eq, as base)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thioacetamide (1.0 eq) and anhydrous ethanol. Stir the mixture at room temperature until the thioacetamide is fully dissolved.

-

Causality: Anhydrous conditions are used to prevent unwanted side reactions with water. Ethanol is chosen as a polar protic solvent that effectively dissolves the reactants.

-

-

Addition of Reactants: To the stirring solution, add 3-bromo-1,1,1-trifluoropentane-2,4-dione (1.1 eq) dropwise via syringe. Following the addition, add triethylamine (1.2 eq).

-

Causality: The α-bromoketone is the electrophile. Triethylamine is a non-nucleophilic base used to neutralize the HBr generated during the cyclization, driving the reaction to completion.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the condensation and subsequent intramolecular cyclization to form the thiazole ring.

-

-

Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add dichloromethane (DCM) and saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel, shake, and separate the layers. Wash the organic layer sequentially with water and brine.

-

Causality: The aqueous workup removes the triethylamine hydrobromide salt and any remaining water-soluble impurities. Brine wash helps to remove residual water from the organic layer.

-

-

Drying and Filtration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Causality: MgSO₄ is a drying agent that removes trace amounts of water from the organic solvent, which is critical before final solvent removal.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and concentrate to afford 1-(5-Methyl-4-(trifluoromethyl)thiazol-2-yl)ethanone as a solid.

-

Self-Validation: The purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

-

Chemical Reactivity and Derivatization

The title compound is a valuable synthetic intermediate due to the reactivity of its acetyl group.

-

Alpha-Halogenation: The α-protons on the acetyl methyl group can be readily substituted with halogens (Cl, Br) to form an α-haloketone, a powerful electrophile for subsequent reactions, such as the continuation of a Hantzsch synthesis to form bis-thiazoles.

-

Condensation Reactions: The ketone can undergo aldol or Claisen-Schmidt condensations with aldehydes or ketones to form α,β-unsaturated chalcone-like structures, which are themselves important pharmacophores.

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This alcohol can then be used in further functionalization, such as ether or ester formation.

-

Thiazole Ring: The thiazole ring itself is relatively electron-deficient due to the attached withdrawing groups, making it less susceptible to electrophilic aromatic substitution but potentially reactive towards specific nucleophilic aromatic substitution pathways under harsh conditions.

Spectroscopic and Analytical Characterization

The structure of 1-(5-Methyl-4-(trifluoromethyl)thiazol-2-yl)ethanone can be unequivocally confirmed by a combination of spectroscopic methods.

-

¹H NMR: Expected signals would include a singlet for the C5-methyl protons (approx. δ 2.5-2.8 ppm) and a singlet for the acetyl methyl protons (approx. δ 2.7-3.0 ppm).

-

¹³C NMR: Key signals would be observed for the carbonyl carbon (δ > 180 ppm), the trifluoromethyl carbon (a quartet due to C-F coupling, approx. δ 120-125 ppm), and the carbons of the thiazole ring.

-

¹⁹F NMR: A sharp singlet is expected for the -CF₃ group, typically in the range of δ -60 to -70 ppm (relative to CFCl₃).

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone would be prominent around 1690-1710 cm⁻¹. Bands corresponding to C-F stretching would appear in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the exact mass of the compound would be observed, confirming its molecular weight.

Vendors of this compound often provide access to such analytical data for verification.[1]

Relevance in Medicinal Chemistry and Drug Development

The trifluoromethyl-thiazole motif is a "privileged scaffold" in modern drug discovery, meaning it is a structural framework that is frequently found in biologically active compounds.[3]

The Role of the Thiazole Ring

The thiazole ring is a bioisostere for other aromatic systems like benzene or pyridine and is present in numerous FDA-approved drugs, including the anticancer agent Dasatinib.[3] Its nitrogen and sulfur atoms can act as hydrogen bond acceptors, contributing to strong and specific binding interactions with biological targets like protein kinases.

The Impact of the Trifluoromethyl Group

The inclusion of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance drug-like properties.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation, particularly oxidative processes by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug candidate.[2]

-

Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[2]

-

Binding Affinity: The strong electronegativity of the fluorine atoms can alter the electronic profile of the molecule, leading to more favorable interactions (e.g., dipole-dipole) with the target protein, thereby increasing potency.

Potential Therapeutic Applications

Derivatives of trifluoromethyl-thiazoles have been investigated for a wide range of therapeutic applications. The structural features of 1-(5-Methyl-4-(trifluoromethyl)thiazol-2-yl)ethanone make it an ideal starting point for libraries targeting:

-

Anticancer Agents: Many kinase inhibitors and tubulin polymerization inhibitors feature substituted thiazole cores.[4]

-

Anti-infective Agents: Thiazole derivatives have shown potent antibacterial and antifungal activities.[3]

-

Anti-inflammatory Agents: The scaffold has been explored for the development of inhibitors of inflammatory pathways.

The combination of the thiazole ring with the trifluoromethyl group can lead to compounds with improved pharmacological profiles.[2][5]

Conclusion

1-(5-Methyl-4-(trifluoromethyl)thiazol-2-yl)ethanone is a highly functionalized heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its well-defined structure, accessible synthesis, and the strategic placement of a reactive acetyl group and a drug-enhancing trifluoromethyl moiety make it a valuable intermediate. For researchers and scientists in drug development, this compound represents a key starting material for the rational design of novel therapeutics with potentially superior efficacy, stability, and bioavailability.

References

-

Obrębska-Piotrowska, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. Available from: [Link]

-

ResearchGate. (2025). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available from: [Link]

-

Abdel-Gawad, N. M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33368–33383. Available from: [Link]

-

Gudipati, R., et al. (2024). Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. ACS Omega. Available from: [Link]

Sources

1-(5-Methyl-4-(trifluoromethyl)thiazol-2-yl)ethanone: An In-Depth Technical Guide to Synthesis, Reactivity, and Applications in Drug Discovery

By: Senior Application Scientist

In modern medicinal chemistry and agrochemical development, the strategic selection of heterocyclic building blocks fundamentally alters the pharmacokinetic (PK) and pharmacodynamic (PD) landscape of a lead series. 1-(5-Methyl-4-(trifluoromethyl)thiazol-2-yl)ethanone is a highly specialized, multi-functional intermediate. It combines the metabolic stability of a thiazole core, the lipophilic electron-withdrawing power of a trifluoromethyl (–CF₃) group, and the versatile reactivity of an acetyl moiety.

This whitepaper provides a comprehensive analysis of its structural properties, validated synthetic methodologies, and its emerging role in the development of central nervous system (CNS) therapeutics.

Structural Profiling & Physicochemical Causality

Before deploying a building block in a synthetic campaign, it is critical to understand how its functional groups dictate both chemical reactivity and biological behavior.

The standardized IUPAC Name for this compound is 1-[5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-one .

Causality of Structural Features:

-

The –CF₃ Group (Position 4): Exerts a massive negative inductive (–I) effect. This depletes electron density from the thiazole ring, rendering it highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes). Furthermore, the –CF₃ group significantly increases the lipophilicity of the molecule, which is critical for blood-brain barrier (BBB) penetration.

-

The Methyl Group (Position 5): Provides steric shielding to the adjacent sulfur atom, further protecting the core from S-oxidation.

-

The Acetyl Group (Position 2): Serves as a highly reactive electrophilic handle for downstream elaboration (e.g., reductive aminations, aldol condensations).

Quantitative Physicochemical Data

To facilitate rational drug design, the core physicochemical properties of this building block are summarized below:

| Property | Value | Causality / Significance in Drug Design |

| IUPAC Name | 1-[5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-one | Standardized nomenclature for regulatory and patent filings. |

| Molecular Weight | 209.19 g/mol | Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5. |

| Topological Polar Surface Area (TPSA) | 41.1 Ų | Optimal for BBB penetration, making it ideal for CNS targets. |

| LogP (Estimated) | ~2.5 | The –CF₃ group enhances lipophilicity, improving membrane permeability. |

| H-Bond Donors / Acceptors | 0 / 4 | The lack of H-bond donors reduces the desolvation penalty during target binding. |

Synthetic Methodologies: Experimental Protocol

Because the thiazole ring is highly electron-deficient (exacerbated by the –CF₃ group), standard Friedel-Crafts acylation (an electrophilic aromatic substitution) is virtually impossible. Therefore, a nucleophilic approach via directed C2-lithiation is the mandatory synthetic strategy [2].

Protocol: Regioselective C2-Acetylation via Directed Lithiation

-

Objective: Synthesis of 1-(5-methyl-4-(trifluoromethyl)thiazol-2-yl)ethanone from 5-methyl-4-(trifluoromethyl)thiazole.

-

Critical Control Point: Cryogenic temperatures and the choice of acylating agent are paramount to prevent ring fragmentation and over-addition.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with Argon. Moisture must be strictly <10 ppm to prevent the premature quenching of the highly reactive organolithium reagent.

-

Substrate Dissolution: Dissolve 5-methyl-4-(trifluoromethyl)thiazole (10.0 mmol) in anhydrous Tetrahydrofuran (THF, 50 mL).

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach –78 °C.

-

Causality: The intermediate 2-lithiothiazole is thermodynamically unstable and prone to ring-opening (fragmentation into isocyanides and thiolates) at temperatures above –40 °C. Cryogenic stabilization is non-negotiable.

-

-

Lithiation: Add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 11.0 mmol) dropwise over 15 minutes. Stir for 30 minutes at –78 °C to ensure complete metalation.

-

Electrophilic Trapping: Add N-methoxy-N-methylacetamide (Weinreb amide, 12.0 mmol) dropwise.

-

Causality: Using a Weinreb amide instead of standard ethyl acetate prevents the newly formed ketone from undergoing a second nucleophilic attack by the organolithium reagent. The Weinreb amide forms a stable, cyclic chelate with the lithium ion that only collapses to the desired ketone upon aqueous workup.

-

-

Quenching & Workup: After 1 hour at –78 °C, quench the reaction with saturated aqueous NH₄Cl (20 mL) and allow the mixture to warm to room temperature.

-

Purification: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure ethanone derivative.

Synthetic route for the target ethanone via directed lithiation.

Applications in Drug Discovery: MAGL Inhibitors

The unique stereoelectronic profile of 1-(5-methyl-4-(trifluoromethyl)thiazol-2-yl)ethanone has made it a highly sought-after building block in the development of Monoacylglycerol Lipase (MAGL) inhibitors [1].

MAGL is a serine hydrolase responsible for degrading 2-arachidonoylglycerol (2-AG), the primary endocannabinoid in the central nervous system. Inhibiting MAGL elevates 2-AG levels, which exerts profound neuroprotective and anti-inflammatory effects, making it a prime target for treating neurodegenerative diseases, multiple sclerosis, and neuroinflammation [3].

Mechanism of Integration

In recent pharmaceutical patents (e.g., WO2024088922A1 by F. Hoffmann-La Roche AG), this building block is utilized to construct complex spirocyclic MAGL inhibitors [1].

-

The Acetyl Handle: Undergoes reductive amination with complex spirocyclic amines (e.g., 2,6-diazaspiro[3.3]heptane derivatives) to form the core scaffold.

-

The Thiazole-CF₃ Motif: Acts as a critical pharmacophore. Once the drug enters the MAGL active site, the highly lipophilic –CF₃ group occupies a deep hydrophobic pocket, driving sub-nanomolar binding affinity while simultaneously shielding the molecule from rapid hepatic clearance.

Workflow integrating the building block into MAGL inhibitor drug discovery.

Conclusion

1-(5-Methyl-4-(trifluoromethyl)thiazol-2-yl)ethanone is far more than a simple chemical reagent; it is a precision-engineered module designed to solve specific ADME (Absorption, Distribution, Metabolism, and Excretion) and target-binding challenges in drug discovery. By mastering its cryogenic lithiation synthesis and understanding the causality behind its reactivity, researchers can effectively leverage this compound to unlock novel therapeutic architectures.

References

- Title: Heterocyclic compounds as inhibitors of monoacylglycerol lipase (magl) (WO2024088922A1)

- Title: 2-Acetylthiazole - Chemical Properties, Synthesis, and Applications Source: ChemicalBook URL

- Source: PubMed Central (PMC)

Engineering Trifluoromethylthiazole Derivatives: A Technical Guide to Biological Activity and Mechanisms of Action

Executive Summary

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, foundational to numerous FDA-approved therapeutics. Recently, the strategic functionalization of this core with a trifluoromethyl ( −CF3 ) group has unlocked a new tier of pharmacological potential. This technical whitepaper explores the multifaceted biological activities of trifluoromethylthiazole derivatives—spanning oncology, virology, and microbiology—while detailing the precise molecular mechanisms and self-validating experimental workflows used to evaluate their efficacy.

Pharmacological Rationale: The Role of the Trifluoromethyl Motif

The introduction of a −CF3 group into the 2-aminothiazole core fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile. As a strong electron-withdrawing moiety, the −CF3 group significantly enhances the compound's lipophilicity, which directly correlates with improved cellular membrane permeability[1]. Furthermore, the robust C–F bonds provide intense steric and electronic shielding. This structural reinforcement increases drug metabolic stability by impeding cytochrome P450-mediated oxidation at vulnerable sites, thereby improving overall bioavailability[1]. Recent transition-metal-free synthetic workflows utilizing trifluoromethylimidoyl sulfoxonium ylides have enabled the scalable, high-yield generation of these advanced pharmacophores[1].

Anticancer Activity: ROS-Mediated Apoptotic Pathways

Trifluoromethylthiazoles have demonstrated potent antiproliferative activity against various human cancer cell lines. Specific derivatives synthesized via copper or iron catalysis exhibit dramatic inhibitory activities that surpass standard chemotherapeutics like 5-fluorouracil (5-FU)[2]. Mechanistically, these compounds trigger a surge in intracellular reactive oxygen species (ROS), which serves as the primary catalyst for mitochondrial dysfunction and subsequent tumor cell apoptosis[2].

Fig 1. ROS-Mediated Apoptotic Pathway induced by CF3-Thiazole derivatives in cancer cells.

Protocol 1: High-Throughput Viability & ROS Quantification

Causality & Design: The CCK-8 assay is explicitly chosen over traditional MTT assays for lipophilic −CF3 compounds. CCK-8 utilizes WST-8, which is reduced to a water-soluble formazan dye, eliminating the need for DMSO solubilization steps that introduce high pipetting variance.

-

Cell Synchronization: Seed MCF-7 and HepG2 cells at 5×103 cells/well in 96-well plates. Incubate for 24h to ensure cells are in the log-growth phase for uniform drug uptake.

-

Compound Administration: Administer −CF3 -thiazole derivatives (e.g., Compound 3x) at serial dilutions (1–100 μM). Include 5-FU as a positive control and limit the vehicle (DMSO) to 0.1% to prevent solvent-induced cytotoxicity.

-

Viability Readout: Post 48h, add 10 μL of CCK-8 reagent per well. Incubate for 2h and measure absorbance at 450 nm.

-

ROS Quantification: In parallel plates, incubate treated cells with 10 μM DCFH-DA fluorescent probe for 30 minutes. Measure fluorescence (Ex: 488 nm / Em: 525 nm).

-

Validation Checkpoint: The assay is considered self-validated only if the 5-FU positive control achieves its historically established IC50 within a 10% margin. Failure indicates phenotypic drift in the cell line, and the plate must be discarded.

Antiviral Efficacy: Host-Directed RNA Processing Modulation

In virology, 2-trifluoromethylthiazole-5-carboxamides (such as GPS488 and GPS491) have emerged as highly potent, non-cytotoxic inhibitors of HIV-1, adenovirus, and coronaviruses[3][4]. Unlike traditional antiretrovirals that target viral enzymes (which are prone to rapid mutation), these derivatives utilize a host-directed mechanism of action[5]. They modulate host Serine/Arginine-rich (SR) proteins—essential splicing regulators. This spliceosome disruption alters viral mRNA processing, drastically decreasing the abundance of RNAs encoding structural proteins (Gag, Env) while increasing regulatory protein RNAs, effectively halting virion assembly[4][5].

Fig 2. Mechanism of viral replication arrest via host-directed RNA processing modulation.

Protocol 2: Viral mRNA Processing and Protein Expression Assay

Causality & Design: Because GPS491 targets host SR proteins rather than cell-free viral enzymes, a live-cell infection model is mandatory. CEM-GXR cells are utilized because they naturally express CD4, CXCR4, and CCR5, and contain a Tat-dependent GFP reporter, allowing real-time tracking of viral spread.

-

Infection: Infect CEM-GXR cells with HIV-1 (WT or drug-resistant strains) at a standardized multiplicity of infection (MOI).

-

Treatment: Administer GPS491 at concentrations ranging from 0.1 to 5.0 μM.

-

Extraction & Analysis: Harvest cells at 24h post-treatment using 2 mM EDTA/PBS. Perform Western blotting for viral Gag/Env and host SR protein phosphorylation status. Conduct RT-qPCR to quantify viral mRNA transcript ratios.

-

Validation Checkpoint: The assay validates its host-directed mechanism if the internal housekeeping control (e.g., GAPDH or β -actin) remains constant across all compound concentrations. This proves the >90% reduction in viral Gag is due to specific RNA processing alteration, not generalized host-cell cytotoxicity[4].

Antimicrobial and Antifungal Applications

Beyond oncology and virology, the trifluoromethylthiazole scaffold is highly effective against agricultural and clinical pathogens. Novel coumarin thiazoles containing a −CF3 group exhibit exceptional antifungal activity against strains like Fusarium moniliforme and Curvularia lunata[6]. Furthermore, rational drug design has yielded 2-phenyl-4-trifluoromethylthiazole derivatives that act as potent inhibitors of lanosterol 14 α -demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis, offering a new pathway to overcome fluconazole-resistant fungal strains[7].

Quantitative Efficacy Summary

To facilitate rapid comparative analysis, the biological activities and efficacy metrics of key trifluoromethylthiazole derivatives are summarized below:

| Compound Designation | Target Pathogen / Cell Line | Biological Activity | Efficacy Metric | Source |

| Compound 3n | HepG2 (Human Liver Cancer) | Anticancer | IC50=18.45μM | [2] |

| Compound 3x | MCF-7 (Human Breast Cancer) | Anticancer | IC50=6.68μM | [2] |

| GPS488 | HIV-1 (in PBMC cells) | Antiviral | EC50=1.66μM | [3] |

| GPS491 | HIV-1 (in PBMC cells) | Antiviral | EC50=0.47μM | [3] |

| Compound 3f | Fusarium moniliforme | Antifungal | 74% inhibition (at 0.5 mg/mL) | [6] |

| Compound 3g | Curvularia lunata | Antifungal | 93.4% inhibition (at 0.5 mg/mL) | [6] |

Conclusion

The integration of the trifluoromethyl group into the thiazole framework represents a masterclass in rational drug design. By simultaneously enhancing lipophilicity and metabolic stability, −CF3 -thiazoles act as highly versatile pharmacophores. Whether inducing ROS-mediated apoptosis in chemoresistant tumors, modulating host SR proteins to arrest viral replication, or inhibiting critical fungal enzymes, these derivatives provide a robust foundation for next-generation therapeutic development.

References

-

Switchable Nucleophilic Site Enables Expedient Synthesis of CF3-Containing Thiazoles and Allenes from 1,3-Enynes ACS Publications URL:[Link]

-

2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing PMC (PubMed Central) URL:[Link]

-

Synthesis of N-Aryl-4-trifluoromethylthiazol-2-amines via Insertion/Annulation of Trifluoromethylimidoyl Sulfoxonium Ylides with Sodium Thiocyanate The Journal of Organic Chemistry - ACS Publications URL:[Link]

-

The synthesis of coumarin thiazoles containing a trifluoromethyl group and their antifungal activities ResearchGate URL:[Link]

-

2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing ACS Medicinal Chemistry Letters URL:[Link]

-

The Thiazole-5-Carboxamide GPS491 Inhibits HIV-1, Adenovirus, and Coronavirus Replication by Altering RNA Processing/Accumulation MDPI URL:[Link]

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors PMC (PubMed Central) URL:[Link]

Sources

Mechanism of Action of 1-(5-Methyl-4-(trifluoromethyl)thiazol-2-YL)ethanone: A Privileged Scaffold in Targeted Inhibition

Executive Summary

In modern rational drug design, small-molecule fragments often serve as the foundational architecture for highly selective enzyme inhibitors. 1-(5-Methyl-4-(trifluoromethyl)thiazol-2-YL)ethanone (hereafter referred to as the MTTE scaffold ) is a highly versatile, fully substituted heterocyclic building block. Rather than acting as a standalone therapeutic, MTTE functions as a "privileged pharmacophore." When integrated into larger molecular frameworks (such as spirocyclic or piperidine derivatives), it dictates high-affinity binding and target selectivity.

Recent medicinal chemistry campaigns have heavily leveraged the MTTE scaffold to develop potent inhibitors for two primary metabolic and neurological targets: Monoacylglycerol Lipase (MAGL) [1] and Nicotinamide N-methyltransferase (NNMT) [2]. This whitepaper dissects the structural pharmacology of MTTE, its mechanism of action within these target pathways, and the self-validating experimental protocols used to quantify its efficacy.

Part 1: Structural Pharmacology & Physicochemical Rationale

The efficacy of MTTE-derived inhibitors is rooted in the precise spatial arrangement and electronic properties of its four constituent moieties. The thiazole ring is fully substituted, which eliminates vulnerable C-H bonds, thereby preventing rapid cytochrome P450-mediated oxidative metabolism.

Table 1: Pharmacodynamic Contributions of the MTTE Scaffold

| Molecular Moiety | Physicochemical Role | Pharmacodynamic Contribution (Mechanism of Action) |

| Thiazole Core | Bioisostere for phenyl/pyridine rings; H-bond acceptor. | Provides a rigid planar geometry. The nitrogen atom acts as a critical hydrogen-bond acceptor with active-site residues (e.g., tyrosine or serine). |

| 4-Trifluoromethyl ( CF3 ) | High lipophilicity; strong electron-withdrawing group. | Fills deep hydrophobic pockets. Induces orthogonal "halogen bonding" with backbone carbonyls in the target protein, significantly increasing residency time. |

| 5-Methyl ( CH3 ) | Steric directing group; lipophilic. | Creates a deliberate steric clash that restricts the rotational degrees of freedom of the molecule, locking it into the bioactive conformation required for target engagement. |

| 2-Ethanone (Acetyl) | Synthetic handle; electrophilic center. | Serves as the primary attachment point (via reductive amination or condensation) to the rest of the inhibitor[2]. In some final drugs, the carbonyl oxygen acts as a secondary H-bond acceptor. |

Part 2: Primary Mechanisms of Action (Target Pathways)

Monoacylglycerol Lipase (MAGL) Inhibition

MAGL is a serine hydrolase responsible for the degradation of 2-arachidonoylglycerol (2-AG), the most abundant endogenous ligand for cannabinoid receptors (CB1/CB2) in the central nervous system.

The MTTE Mechanism: When MTTE is incorporated into a larger inhibitor framework (e.g., diazaspiroheptane derivatives[1]), the CF3 -thiazole moiety penetrates the lipophilic acyl-chain binding pocket of MAGL. This prevents the enzyme from accessing 2-AG. By inhibiting MAGL, MTTE-derived compounds exert a bidirectional therapeutic effect:

-

Neuroprotection: They elevate endogenous 2-AG levels, which activates CB1/CB2 receptors to suppress presynaptic neurotransmitter release.

-

Anti-Neuroinflammation: They starve the cyclooxygenase (COX) network of arachidonic acid (AA), thereby halting the production of pro-inflammatory prostaglandins in the brain[3].

Endocannabinoid signaling pathway modulated by MTTE-derived MAGL inhibitors.

Nicotinamide N-methyltransferase (NNMT) Inhibition

NNMT is a metabolic enzyme that methylates nicotinamide (NAM) using S-adenosylmethionine (SAM) as a methyl donor. NNMT overexpression drives tumor proliferation and metabolic disorders by depleting cellular SAM and NAD+ pools[4].

The MTTE Mechanism: MTTE is utilized to synthesize piperidine-based bisubstrate or allosteric inhibitors of NNMT[2]. The highly electron-deficient nature of the MTTE thiazole ring mimics the transition state geometry of the nicotinamide substrate. The CF3 group exploits a small, previously uncharacterized hydrophobic sub-pocket adjacent to the NAM binding site, achieving sub-nanomolar affinity and displacing the natural substrate[5].

Part 3: Self-Validating Experimental Protocols

To prove causality and ensure scientific integrity, researchers must utilize orthogonal, self-validating assays. Below are the gold-standard workflows for validating MTTE-derived inhibitors.

Protocol A: Activity-Based Protein Profiling (ABPP) for MAGL Target Engagement

Rationale: Standard fluorogenic substrate assays can yield false positives due to compound aggregation or fluorescence quenching. ABPP utilizes a broad-spectrum fluorophosphonate-rhodamine (FP-Rh) probe that covalently binds to the active-site serine of functional serine hydrolases. If the MTTE inhibitor successfully occupies the MAGL active site, it will competitively block the FP-Rh probe, resulting in a quantifiable loss of fluorescence specifically at the MAGL molecular weight band (~33 kDa).

Step-by-Step Methodology:

-

Lysate Preparation: Homogenize wild-type mouse brain tissue in cold PBS. Centrifuge at 100,000 × g for 45 minutes to isolate the membrane fraction (where MAGL is localized). Resuspend in PBS to a protein concentration of 1 mg/mL.

-

Inhibitor Incubation: Treat 50 µL of the proteome with varying concentrations of the MTTE-derived inhibitor (e.g., 1 nM to 10 µM) or a DMSO vehicle control. Incubate at 37°C for 30 minutes to allow for binding equilibrium.

-

Probe Labeling: Add 1 µL of FP-Rhodamine probe (final concentration 1 µM) to all samples. Incubate in the dark at room temperature for 30 minutes.

-

Reaction Quenching & Resolution: Quench the reaction with 4x SDS loading buffer. Boil samples at 95°C for 5 minutes. Resolve the proteome via 10% SDS-PAGE (150V for 1.5 hours).

-

Fluorescence Imaging: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at λex 532 nm / λem 580 nm.

-

Data Analysis: Quantify the band intensity at 33 kDa using ImageJ. Calculate the IC50 based on the dose-dependent reduction in fluorescence compared to the DMSO control.

Activity-Based Protein Profiling (ABPP) workflow for MAGL target validation.

Protocol B: LC-MS/MS NNMT Catalytic Inhibition Assay

Rationale: To avoid the pitfalls of coupled-enzyme assays, direct quantification of the enzymatic product—1-methylnicotinamide (MNA)—using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides absolute kinetic validation of NNMT inhibition.

Step-by-Step Methodology:

-

Reaction Setup: In a 96-well plate, combine recombinant human NNMT (10 nM), SAM (10 µM), and NAM (100 µM) in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM DTT).

-

Inhibitor Addition: Introduce the MTTE-derived inhibitor in a 10-point dose-response series.

-

Incubation & Quenching: Incubate at room temperature for 20 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., d3 -MNA).

-

Centrifugation: Spin the plate at 3,000 × g for 10 minutes to precipitate proteins.

-

LC-MS/MS Analysis: Inject 5 µL of the supernatant into a triple quadrupole mass spectrometer coupled to a HILIC column. Monitor the MRM transitions for MNA (m/z 137.1 → 94.1) and d3 -MNA (m/z 140.1 → 97.1).

-

Enzyme Kinetics: Plot the ratio of MNA to d3 -MNA against the inhibitor concentration to determine the Ki and confirm whether the binding is competitive or allosteric relative to SAM and NAM.

Sources

- 1. WO2024088922A1 - Heterocyclic compounds as inhibitors of monoacylglycerol lipase (magl) - Google Patents [patents.google.com]

- 2. WO2025149628A1 - Piperidine derivatives as inhibitors of nicotinamide n-methyl transferase - Google Patents [patents.google.com]

- 3. Endocannabinoid hydrolysis generates brain prostaglandins that promote neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Strategic Synthesis of 1-(5-Methyl-4-(trifluoromethyl)thiazol-2-yl)ethanone: A Technical Guide to Starting Materials and Methodologies

The 4-(trifluoromethyl)thiazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry, conferring enhanced lipophilicity, metabolic stability, and unique electronic properties to drug candidates. Specifically, 1-(5-Methyl-4-(trifluoromethyl)thiazol-2-yl)ethanone serves as a critical bifunctional building block. This whitepaper details two rigorously validated synthetic pathways to construct this core, focusing on the strategic selection of starting materials, mechanistic causality, and scalable protocols.

Retrosynthetic Analysis & Strategic Disconnections

The synthesis of the highly electron-deficient trifluoromethylated thiazole ring relies fundamentally on the Hantzsch cyclization. The critical C4-C5 synthon for both routes is 3-bromo-1,1,1-trifluorobutan-2-one . The selection of the C2 synthon dictates whether the synthesis is a highly convergent single-step process (Route A) or a linear, functional-group-interconversion (FGI) reliant process (Route B).

Retrosynthetic analysis of the target thiazole via convergent and linear FGI routes.

Route A: The Convergent Hantzsch Approach

Starting Materials

-

3-Bromo-1,1,1-trifluorobutan-2-one (CAS: 382-01-4)[1]

-

2-Oxopropanethioamide (CAS: 31787-50-5)

Mechanistic Causality

In this route, the target molecule is assembled in a single step. The high nucleophilicity of the thioamide sulfur ensures regioselective attack on the alpha-carbon of the bromoketone, displacing the bromide. Bromine is specifically chosen over chlorine as the leaving group to facilitate cyclization at lower temperatures (78 °C), which prevents the thermal degradation of the heavily fluorinated intermediate[2].

Furthermore, the use of 2-oxopropanethioamide directly installs the C2-acetyl group. Historically, handling 2-oxopropanethioamide was challenging due to its synthesis requiring highly toxic H₂S gas; however, modern robust protocols utilizing 2,2-diethoxypropionitrile and NaHS have mitigated this risk, making it a viable and safe industrial starting material[3].

Experimental Protocol: Direct Cyclization

-

Reactor Preparation: Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Dissolve 2-oxopropanethioamide (1.0 equiv, 10 mmol) in 100 mL of anhydrous ethanol.

-

Haloketone Addition: Dropwise add 3-bromo-1,1,1-trifluorobutan-2-one (1.1 equiv, 11 mmol) at room temperature to prevent uncontrolled exothermic spikes[4].

-

Cyclization: Heat the reaction mixture to reflux (78 °C) for 6 hours. Monitor the consumption of the thioamide via TLC (Hexanes/EtOAc 4:1).

-

Workup: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc and saturated aqueous NaHCO₃. Causality: The NaHCO₃ strictly neutralizes the HBr byproduct, preventing acid-catalyzed degradation of the newly formed thiazole during extraction.

-

Purification: Dry the organic layer over MgSO₄, filter, and purify via silica gel chromatography to isolate the target ketone.

Route B: The Linear FGI Approach

Starting Materials

Mechanistic Causality

When 2-oxopropanethioamide is unavailable, ethyl thiooxamate serves as a highly stable, off-the-shelf alternative[5]. The initial Hantzsch cyclization yields an ester, which must be converted to the target ketone.

The causality behind the intermediate steps is critical: direct addition of a Grignard reagent to the ester inevitably leads to over-addition, forming a tertiary alcohol. To strictly prevent this, the ester is saponified to a carboxylic acid using LiOH. Lithium is chosen over sodium because the Li⁺ ion coordinates tightly with the carboxylate, shielding the electron-deficient thiazole ring from unwanted nucleophilic degradation. The acid is then coupled with N,O-dimethylhydroxylamine to form a Weinreb amide. The Weinreb amide forms a highly stable tetrahedral magnesium chelate during Grignard addition, completely halting the reaction at the mono-addition stage until the acidic aqueous quench releases the target ketone.

Experimental Protocol: Ester Synthesis to Grignard Addition

Step 1: Thiazole Core Formation

-

Dissolve ethyl thiooxamate (1.0 equiv) and 3-bromo-1,1,1-trifluorobutan-2-one (1.1 equiv) in ethanol. Reflux for 8 hours.

-

Neutralize with NaHCO₃ and extract with EtOAc to yield ethyl 5-methyl-4-(trifluoromethyl)thiazole-2-carboxylate.

Step 2: Saponification

-

Dissolve the ester in a THF/MeOH/H₂O (2:1:1) mixture. Add LiOH·H₂O (2.0 equiv). Stir at room temperature for 2 hours.

-

Acidify the mixture with 1M HCl to pH 2, and extract with EtOAc to isolate 5-methyl-4-(trifluoromethyl)thiazole-2-carboxylic acid.

Step 3: Weinreb Amide Synthesis

-

Dissolve the acid in anhydrous DMF. Add EDCI (1.5 equiv), HOBt (1.5 equiv), and DIPEA (3.0 equiv).

-

Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv). Stir at room temperature for 12 hours.

-

Perform an aqueous workup to yield the Weinreb amide intermediate.

Step 4: Grignard Addition

-

Dissolve the Weinreb amide in anhydrous THF under an argon atmosphere. Cool strictly to 0 °C.

-

Slowly add Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 1.5 equiv). Stir for 2 hours at 0 °C.

-

Quench: Quench the reaction strictly with saturated aqueous NH₄Cl. Causality: Stronger acids might protonate the thiazole nitrogen, making it water-soluble and complicating extraction, while NH₄Cl buffers the solution perfectly around pH 6-7. Extract with EtOAc to yield the final target.

Quantitative Data & Route Comparison

The selection of a synthetic strategy hinges on the balance between step economy and starting material accessibility. The table below summarizes the key quantitative parameters for both routes.

| Metric | Route A (Convergent Hantzsch) | Route B (Linear FGI Approach) |

| Overall Yield (Est.) | 65% – 75% | 45% – 55% (Over 4 steps) |

| Number of Steps | 1 (from precursors) | 4 |

| Key Intermediates | None | Ester, Carboxylic Acid, Weinreb Amide |

| Scalability | High | Medium (Requires cryogenic Grignard step) |

| Primary Advantage | Exceptional step economy | Utilizes highly stable, off-the-shelf reagents |

Sources

Application Notes and Protocols for In Vitro Evaluation of 1-(5-Methyl-4-(trifluoromethyl)thiazol-2-YL)ethanone as a Potential SIRT3 Inhibitor

Introduction: Unveiling the Therapeutic Potential of a Novel Thiazole Derivative

The compound 1-(5-methyl-4-(trifluoromethyl)thiazol-2-yl)ethanone is a synthetic molecule featuring a thiazole ring, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. While direct biological data for this specific molecule is nascent, its structural similarity to known modulators of critical cellular enzymes warrants a thorough investigation of its potential therapeutic applications. Notably, the presence of a 4-trifluoromethyl-substituted phenyl group in a similar series of compounds has been linked to potent inhibitory activity against Sirtuin 3 (SIRT3), with IC50 values in the nanomolar range[1].

SIRT3 is a primary mitochondrial NAD+-dependent deacetylase that plays a crucial role in maintaining mitochondrial homeostasis and function. It regulates a wide array of metabolic enzymes and antioxidant proteins, thereby influencing cellular energy production, reactive oxygen species (ROS) detoxification, and apoptosis. Given its central role in mitochondrial biology, SIRT3 has emerged as a compelling therapeutic target for various diseases, including cancer and metabolic disorders[2][3]. The dysregulation of SIRT3 activity is implicated in tumorigenesis, making its selective inhibition a promising strategy for cancer therapy[4][5].

These application notes provide a comprehensive guide for researchers to investigate the in vitro activity of 1-(5-methyl-4-(trifluoromethyl)thiazol-2-yl)ethanone, with a primary focus on its potential as a SIRT3 inhibitor. The protocols detailed herein are designed to be robust and self-validating, enabling a thorough characterization of the compound's biochemical potency, cellular target engagement, and downstream functional effects.

Part 1: Foundational Considerations for In Vitro Assays

Before initiating any biological assays, it is crucial to address the physicochemical properties of the test compound to ensure reliable and reproducible results.

Compound Solubility and Stock Solution Preparation

The trifluoromethyl group can influence a molecule's solubility. It is recommended to first assess the solubility of 1-(5-methyl-4-(trifluoromethyl)thiazol-2-yl)ethanone in common laboratory solvents.

-

Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of organic molecules.

-

Protocol for Stock Solution Preparation:

-

Accurately weigh a small amount of the compound.

-

Add a precise volume of high-purity DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

-

Ensure complete dissolution by vortexing or gentle warming.

-

Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

-

-

Working Dilutions: Prepare fresh working dilutions in the appropriate aqueous assay buffer or cell culture medium immediately before each experiment. It is critical to ensure that the final concentration of DMSO in the assay does not exceed a level that affects the biological system (typically ≤ 0.5%).

Addressing Potential Assay Interference

Trifluoromethyl-containing compounds and other chemical scaffolds can sometimes interfere with assay technologies, leading to false-positive or false-negative results[6][7]. It is prudent to perform control experiments to rule out such artifacts.

-

Fluorescence Interference: For fluorescence-based assays, test the intrinsic fluorescence of the compound at the excitation and emission wavelengths used in the assay. This can be done by measuring the fluorescence of the compound in the assay buffer without the enzyme or other assay components.

-

Non-specific Inhibition: To assess non-specific protein inhibition, a counter-screen with an unrelated enzyme can be performed.

Part 2: Biochemical Assays for Direct SIRT3 Inhibition

Biochemical assays are the first step in determining if the compound directly interacts with and inhibits the enzymatic activity of SIRT3.

Fluorogenic SIRT3 Activity Assay

This is a widely used, high-throughput method for screening SIRT3 inhibitors. The assay is based on the deacetylation of a fluorogenic substrate by SIRT3, followed by the enzymatic development of a fluorescent signal[8][9][10][11].

The assay utilizes a peptide substrate containing an acetylated lysine residue linked to a fluorophore. In the presence of NAD+, SIRT3 deacetylates the lysine. A developer solution is then added, which specifically recognizes the deacetylated peptide and releases the fluorophore, resulting in a measurable increase in fluorescence. An inhibitor will prevent this deacetylation, leading to a reduced fluorescent signal.

Caption: Workflow for the fluorogenic SIRT3 activity assay.

Materials:

-

Recombinant Human SIRT3 enzyme

-

Fluorogenic SIRT3 substrate (e.g., based on a p53 peptide sequence)

-

NAD+ solution

-

SIRT3 Assay Buffer

-

Developer solution

-

SIRT3 inhibitor control (e.g., Nicotinamide)

-

1-(5-Methyl-4-(trifluoromethyl)thiazol-2-YL)ethanone

-

Black, low-binding 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare serial dilutions of the test compound and control inhibitor in SIRT3 Assay Buffer.

-

Prepare a working solution of SIRT3 enzyme in cold assay buffer.

-

Prepare a substrate/NAD+ mixture according to the manufacturer's instructions.

-

-

Assay Plate Setup (per well):

-

Test Wells: Add test compound at various concentrations.

-

Positive Control (No Inhibition): Add vehicle (e.g., DMSO in assay buffer).

-

Negative Control (Max Inhibition): Add a known SIRT3 inhibitor at a high concentration.

-

Blank (No Enzyme): Add assay buffer instead of the enzyme solution.

-

-

Enzymatic Reaction:

-

To each well, add the SIRT3 enzyme solution.

-

Initiate the reaction by adding the substrate/NAD+ mixture to all wells. The final volume should be consistent (e.g., 50 µL).

-

Mix gently and incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Signal Development:

-

Add the developer solution to all wells.

-

Incubate at room temperature for 15-30 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Subtract the blank fluorescence values from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Negative) / (Signal_Positive - Signal_Negative))

-

Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

| Parameter | Example Value | Source |

| SIRT3 Concentration | 100 ng/µL | [11] |

| Substrate Concentration | 100 µM | [11] |

| NAD+ Concentration | 1 mM | [14] |

| Incubation Time | 30-60 min at 37°C | [13] |

| Excitation/Emission | 340-360 nm / 440-460 nm | [10][12] |

HPLC-Based Deacetylation Assay

For a more direct and often more physiologically relevant assessment of enzyme activity, an HPLC-based assay can be employed. This method directly measures the formation of the deacetylated peptide product[14][15].

SIRT3 is incubated with a peptide substrate mimicking a natural target (e.g., a peptide from MnSOD or Ac-CoA Synthetase 2) and NAD+. The reaction is stopped, and the mixture is analyzed by reverse-phase HPLC. The deacetylated product and the remaining acetylated substrate are separated and quantified by their absorbance at a specific wavelength.

This method is particularly useful for confirming hits from fluorogenic screens and for detailed kinetic studies, as it is less prone to interference from fluorescent compounds.

Part 3: Cell-Based Assays for Target Engagement and Functional Outcomes

Cell-based assays are essential to confirm that the compound can penetrate cell membranes, engage with SIRT3 in its native mitochondrial environment, and elicit a biological response consistent with SIRT3 inhibition.

Western Blot Analysis of Mitochondrial Protein Acetylation

This assay provides direct evidence of SIRT3 inhibition within the cell by measuring the acetylation status of a known SIRT3 substrate[16][17].

Inhibition of SIRT3 leads to an accumulation of acetylated mitochondrial proteins. By treating cells with the test compound, isolating mitochondria, and performing a Western blot with an antibody that recognizes acetylated lysine residues, an increase in the acetylation of specific SIRT3 targets can be detected. Manganese superoxide dismutase (MnSOD) and isocitrate dehydrogenase 2 (IDH2) are well-established SIRT3 substrates[16][18].

Caption: Workflow for Western blot analysis of mitochondrial protein acetylation.

Materials:

-

Cancer cell line with detectable SIRT3 expression (e.g., HeLa, MDA-MB-231)

-

Complete cell culture medium

-

1-(5-Methyl-4-(trifluoromethyl)thiazol-2-YL)ethanone

-

Mitochondria isolation kit

-

Protein lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (Nicotinamide, Trichostatin A)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-acetyl-lysine, anti-MnSOD, anti-VDAC (mitochondrial loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of the test compound or vehicle for a suitable duration (e.g., 6-24 hours).

-

-

Mitochondrial Isolation:

-

Harvest the cells and isolate the mitochondrial fraction using a commercial kit or a standard differential centrifugation protocol.

-

-

Protein Quantification:

-

Lyse the mitochondrial pellets and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-acetyl-lysine) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for a specific acetylated substrate (e.g., acetylated MnSOD), total MnSOD, and a loading control (e.g., VDAC)[19][20].

-

-

Quantify the band intensities using densitometry software.

-

Normalize the acetyl-lysine signal to the loading control (VDAC).

-

A dose-dependent increase in the acetylation of mitochondrial proteins or specific SIRT3 substrates indicates cellular target engagement.

Measurement of Reactive Oxygen Species (ROS)

SIRT3 plays a critical role in mitigating oxidative stress by deacetylating and activating antioxidant enzymes like MnSOD[18]. Inhibition of SIRT3 is therefore expected to increase cellular ROS levels.

The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) is commonly used to measure cellular ROS. Inside the cell, esterases cleave the diacetate group, and the resulting non-fluorescent DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF)[1][21][22][23].

Materials:

-

Adherent cells in a black, clear-bottom 96-well plate

-

DCF-DA probe

-

Phenol red-free cell culture medium

-

Phosphate-buffered saline (PBS)

-

Positive control for ROS induction (e.g., H2O2 or Tert-Butyl Hydrogen Peroxide)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with the test compound at various concentrations for the desired time. Include positive and vehicle controls.

-

-

DCF-DA Staining:

-

Remove the treatment medium and wash the cells gently with warm PBS.

-

Add DCF-DA solution (typically 10-20 µM in serum-free medium) to each well.

-

Incubate the plate at 37°C for 30-45 minutes in the dark.

-

-

Fluorescence Measurement:

-

Subtract the background fluorescence from non-stained cells.

-

Normalize the fluorescence intensity of treated cells to that of vehicle-treated cells.

-

A dose-dependent increase in fluorescence indicates an increase in cellular ROS levels.

ATP Production Assay

SIRT3 regulates several key enzymes in the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition can lead to mitochondrial dysfunction and a decrease in ATP production[24].

Cellular ATP levels can be quantified using a bioluminescence-based assay. The firefly luciferase enzyme utilizes ATP to oxidize luciferin, resulting in light emission that is proportional to the amount of ATP present[25][26][27][28].

Materials:

-

Cells cultured in a white, opaque 96-well plate

-

Luminescence-based ATP detection kit (containing cell lysis reagent, luciferase, and luciferin substrate)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and treat them with the test compound as described in the previous protocols.

-

-

Assay Procedure:

-

Equilibrate the plate and the ATP detection reagent to room temperature.

-

Add the ATP detection reagent directly to the wells containing cells in culture medium. This reagent typically combines cell lysis and the luciferase reaction in one step.

-

Mix the contents by orbital shaking for a few minutes to induce cell lysis and stabilize the luminescent signal.

-

Incubate the plate at room temperature for 10-20 minutes in the dark.

-

-

Luminescence Measurement:

-

Measure the luminescence using a plate-reading luminometer.

-

-

A decrease in the luminescent signal in compound-treated cells compared to vehicle-treated cells indicates a reduction in cellular ATP levels.

-

The results can be expressed as a percentage of the control ATP level.

Part 4: SIRT3 Signaling Pathway and its Relevance to Cancer

Understanding the broader context of SIRT3 signaling is crucial for interpreting the results of the in vitro assays. SIRT3 acts as a master regulator of mitochondrial function, and its inhibition can have profound effects on cancer cell metabolism and survival.

Caption: Simplified SIRT3 signaling pathway in the context of cancer metabolism.

In many cancers, SIRT3 is downregulated, which contributes to increased oxidative stress and metabolic reprogramming, such as the Warburg effect[3][5]. However, in some contexts, SIRT3 can be oncogenic by helping cancer cells manage metabolic stress[24]. Therefore, the effect of a SIRT3 inhibitor can be context-dependent. By inhibiting SIRT3, 1-(5-methyl-4-(trifluoromethyl)thiazol-2-yl)ethanone could potentially disrupt cancer cell metabolism by:

-

Increasing Oxidative Stress: By keeping MnSOD and other antioxidant enzymes in an inactive, acetylated state, SIRT3 inhibition can lead to an accumulation of damaging ROS, which can trigger apoptosis[4].

-

Impairing Energy Production: Inhibition of SIRT3 can decrease the activity of TCA cycle enzymes and electron transport chain complexes, leading to reduced ATP production and energy crisis in cancer cells[24].

-

Inducing Apoptosis: The combined effects of increased ROS and decreased ATP can push cancer cells towards programmed cell death.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of 1-(5-methyl-4-(trifluoromethyl)thiazol-2-yl)ethanone as a potential SIRT3 inhibitor. By systematically progressing from biochemical assays to cell-based target engagement and functional outcome studies, researchers can build a comprehensive profile of this compound's biological activity. The insights gained from these studies will be invaluable in determining its potential for further development as a novel therapeutic agent.

References

-

ROS Assay Kit Protocol. (n.d.). Retrieved from [Link]

-

DCF-DA Assay Protocol. (2021). MDPI. Retrieved from [Link]

-

SIRT3 (Sirtuin3) Fluorogenic Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

-

The Role and Therapeutic Perspectives of Sirtuin 3 in Cancer Metabolism Reprogramming, Metastasis, and Chemoresistance. (2022). Frontiers in Oncology. Retrieved from [Link]

-

Alanzi, A. R., Alhaidhal, B. A., & Aloatibi, R. M. (2025). Identification of SIRT3 modulating compounds in deep-sea fungi metabolites: Insights from molecular docking and MD simulations. PLOS ONE, 20(5), e0323107. [Link]

-

Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase. (2021). RSC Chemical Biology. Retrieved from [Link]

-

Fluorogenic SIRT3 Assay Kit Data Sheet. (n.d.). AMSBIO. Retrieved from [Link]

-

Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020). Journal of Visualized Experiments. Retrieved from [Link]

- Lahtela-Kakkonen, M. et al. (2013).

-

Sirtuin-3 (SIRT3) and the Hallmarks of Cancer. (2015). Genes & Cancer. Retrieved from [Link]

-

SIRT3. (n.d.). Cancer Genetics Web. Retrieved from [Link]

-

Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines. (2021). STAR Protocols. Retrieved from [Link]

-

Potential relationship between Sirt3 and autophagy in ovarian cancer (Review). (2020). Oncology Reports. Retrieved from [Link]

-

Pharmacological Activation of SIRT3 Modulates the Response of Cancer Cells to Acidic pH. (2024). International Journal of Molecular Sciences. Retrieved from [Link]

- Mitochondrial protein acetylation is driven by acetyl-CoA from fatty acid oxid

-

Fluorogenic SIRT3 Assay Kit Data Sheet. (n.d.). BPS Bioscience. Retrieved from [Link]

-

Western blot analysis of the temporal changes in lysine acetylation of total mitochondrial proteins during development of acidosis. (n.d.). ResearchGate. Retrieved from [Link]

-

ATP Measurement ATP Assay Kit-Luminescence. (n.d.). Dojindo Molecular Technologies. Retrieved from [Link]

-

Western blot analysis of mitochondrial acetylation in aortas isolated from sham and Ang II (angiotensin II)-infused mice treated with mito2HOBA. (n.d.). ResearchGate. Retrieved from [Link]

-

ATP Measurement ATP Assay Kit-Luminescence. (n.d.). Dojindo Molecular Technologies. Retrieved from [Link]

-

HPLC-Based Enzyme Assays for Sirtuins. (2016). Methods in Molecular Biology. Retrieved from [Link]

-

HPLC-Based Enzyme Assays for Sirtuins: Methods and Protocols. (2016). ResearchGate. Retrieved from [Link]

- SIRT3 Is a Stress-Responsive Deacetylase in Cardiomyocytes That Protects Cells from Stress-Mediated Cell Death by Deacetylation of Ku70. (2008). Molecular and Cellular Biology.

-

An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Lumino™ ATP Detection Assay. (n.d.). G-Biosciences. Retrieved from [Link]

-

Tracking changes in mitochondrial acetylation by immunofluorescence provides new insight into HDACs class I/II and class III crosstalk. (2017). Cytoskeleton, Inc. Retrieved from [Link]

-

A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma. (2020). Journal of Medicinal Chemistry. Retrieved from [Link]

- Regulation of the mPTP by SIRT3-mediated deacetylation of CypD at lysine 166 suppresses age-related cardiac hypertrophy. (2015). Aging Cell.

-

Unraveling Small Molecule-Mediated Sirtuin 3 Activation at a Distinct Binding Site for Cardioprotective Therapies. (2025, April 13). ACS Central Science. Retrieved from [Link]

-

Quantification of Mitochondrial Acetylation Dynamics Highlights Prominent Sites of Metabolic Regulation. (2014). Molecular & Cellular Proteomics. Retrieved from [Link]

-

Mitochondrial Deacetylase Sirt3 Reduces Vascular Dysfunction and Hypertension While Sirt3 Depletion in Essential Hypertension Is Linked to Vascular Inflammation and Oxidative Stress. (2019, December 19). Circulation Research. Retrieved from [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Molecules. Retrieved from [Link]

-

Interference and Artifacts in High-content Screening. (2025, May 28). Assay Guidance Manual. Retrieved from [Link]

-

Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022, August 8). Frontiers in Chemistry. Retrieved from [Link]

-

Identification of false positives in a fluorescence polarization screen. (n.d.). BMG Labtech. Retrieved from [Link]

- Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (2015). ChemMedChem.

- Interferences in quantitative immunochemical methods. (2011). Biochemia Medica.

- Selective noncovalent proteasome inhibiting activity of trifluoromethyl‐containing gem‐quaternary aziridines. (2023, April 12). Angewandte Chemie.

-

In Vitro and in Silico Evaluation of New Thiazole Compounds as Monoamine Oxidase Inhibitors. (2019). Bioorganic Chemistry. Retrieved from [Link]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. SIRT3 | Cancer Genetics Web [cancer-genetics.org]

- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. resources.amsbio.com [resources.amsbio.com]

- 10. caymanchem.com [caymanchem.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. content.abcam.com [content.abcam.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. abnova.com [abnova.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 22. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 26. ATP Measurement ATP Assay Kit-Luminescence Dojindo [dojindo.com]

- 27. ATP Assays | What is an ATP Assay? [promega.com]

- 28. cdn.gbiosciences.com [cdn.gbiosciences.com]

Application Note: A Robust HPLC Method for the Analysis of 1-(5-Methyl-4-(trifluoromethyl)thiazol-2-yl)ethanone

Introduction

1-(5-Methyl-4-(trifluoromethyl)thiazol-2-yl)ethanone is a heterocyclic ketone of increasing interest in pharmaceutical and agrochemical research due to the prevalence of the thiazole moiety in bioactive molecules. The trifluoromethyl group often enhances metabolic stability and binding affinity, making this compound and its derivatives significant targets for synthesis and biological screening. Consequently, a reliable and robust analytical method for the accurate quantification and purity assessment of 1-(5-Methyl-4-(trifluoromethyl)thiazol-2-yl)ethanone is imperative. This application note details a comprehensive High-Performance Liquid Chromatography (HPLC) method developed to meet this need, providing researchers, scientists, and drug development professionals with a validated protocol for routine analysis.

The developed method is grounded in reversed-phase chromatography, a widely applicable technique for the separation of moderately polar to nonpolar compounds. The rationale behind the selection of each experimental parameter is elucidated to provide a deeper understanding of the method's underlying principles and to facilitate its adaptation to specific laboratory contexts.

Chromatographic Principles and Method Development Rationale

The structural features of 1-(5-Methyl-4-(trifluoromethyl)thiazol-2-yl)ethanone, namely the thiazole ring, ketone functional group, and the trifluoromethyl substituent, dictate its chromatographic behavior. A reversed-phase approach was selected as the primary separation mode due to the compound's organic nature.

-

Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase HPLC and was chosen for its versatility and proven ability to retain a wide range of organic molecules through hydrophobic interactions. The nonpolar C18 chains provide excellent retention for the analyte. For compounds that are challenging to retain or resolve on a C18 column, alternative phases like phenyl or cyano columns could be explored.

-

Mobile Phase Composition: The mobile phase consists of a mixture of an aqueous component and an organic modifier. Acetonitrile was selected as the organic modifier due to its low viscosity, which results in lower backpressure, and its ability to provide sharp peaks for a wide range of compounds.[1] A phosphate buffer is incorporated into the aqueous phase to maintain a consistent pH. Controlling the mobile phase pH is critical as it can influence the ionization state of the analyte and any impurities, thereby affecting their retention times.[1]

-

Detection Wavelength: Thiazole derivatives are known to possess chromophores that absorb UV radiation.[2][3][4] Based on the UV-Vis absorption spectra of similar thiazole compounds, which often show maximum absorbance between 200 and 400 nm, a detection wavelength of 298 nm was selected for this method.[2] This wavelength is expected to provide good sensitivity for the target analyte. A photodiode array (PDA) detector is recommended to confirm peak purity and to identify the optimal detection wavelength during method development.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis of 1-(5-Methyl-4-(trifluoromethyl)thiazol-2-yl)ethanone using HPLC.

Instrumentation and Materials

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Potassium dihydrogen phosphate (KH2PO4) (analytical grade).

-

Orthophosphoric acid (analytical grade).

-

Deionized water (resistivity ≥ 18 MΩ·cm).

-

1-(5-Methyl-4-(trifluoromethyl)thiazol-2-yl)ethanone reference standard.

-

0.45 µm syringe filters.

Preparation of Solutions

Mobile Phase Preparation (20 mM Potassium Dihydrogen Phosphate Buffer, pH 3.0):

-

Weigh 2.72 g of KH2PO4 and dissolve it in 1 L of deionized water.

-

Adjust the pH of the solution to 3.0 using orthophosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of the 1-(5-Methyl-4-(trifluoromethyl)thiazol-2-yl)ethanone reference standard.[5]

-

Transfer the weighed standard into a 25 mL volumetric flask.

-

Add approximately 15 mL of methanol and sonicate for 5-10 minutes to ensure complete dissolution.[5]

-

Allow the solution to return to room temperature and then dilute to the mark with methanol.

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Solution Preparation:

-

Accurately weigh a known amount of the sample containing 1-(5-Methyl-4-(trifluoromethyl)thiazol-2-yl)ethanone.

-

Dissolve the sample in a suitable volume of methanol, using sonication if necessary to aid dissolution.

-

Dilute the sample solution with the mobile phase to a concentration that falls within the calibration range.

-

Filter the final sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The optimized HPLC conditions for the analysis are summarized in the table below.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic: Acetonitrile: 20 mM KH2PO4 (pH 3.0) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 298 nm |

| Run Time | 10 minutes |

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of 1-(5-Methyl-4-(trifluoromethyl)thiazol-2-yl)ethanone.

Figure 1: General workflow for the HPLC analysis.

Method Validation

To ensure the reliability and accuracy of the analytical results, the developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters include:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be evaluated by injecting a blank, a placebo, and the analyte, and observing for any interfering peaks at the retention time of the analyte.

-

Linearity: The linearity of an analytical procedure is its ability (within a given range) to obtain test results that are directly proportional to the concentration (amount) of analyte in the sample. This is typically determined by analyzing a series of at least five concentrations across the desired range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

-

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. This is often assessed by the recovery of a known amount of analyte spiked into a sample matrix.

-

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

System Suitability

Before commencing any sample analysis, a system suitability test must be performed to ensure that the chromatographic system is operating correctly. This is typically achieved by making replicate injections of a standard solution. Key system suitability parameters include:

-

Tailing Factor: Should be ≤ 2.0.

-

Theoretical Plates: Should be > 2000.

-

Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0% for replicate injections.

Conclusion